N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a tricyclic pyrido[3,2,1-ij]quinoline core with a ketone group at position 3 and a sulfonamide moiety at position 7. Its synthesis likely involves coupling the tricyclic sulfonyl chloride precursor with 2-(methylthio)aniline, a strategy common in sulfonamide chemistry.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-25-17-7-3-2-6-16(17)20-26(23,24)15-11-13-5-4-10-21-18(22)9-8-14(12-15)19(13)21/h2-3,6-7,11-12,20H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJDOCTIJEQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. A common synthetic route starts with the preparation of 2-(methylthio)aniline, which undergoes a series of reactions including cyclization, oxidation, and sulfonation to yield the target compound. Key reagents might include oxidizing agents like potassium permanganate and sulfonating agents such as chlorosulfonic acid.
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale organic synthesis techniques under controlled conditions to ensure purity and yield. Processes may include the use of high-pressure reactors, continuous flow chemistry, and advanced purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The oxo group can be reduced to a hydroxyl group.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions, like amines or alcohols.
Major Products
Major products depend on the specific reaction conditions but may include sulfoxides, sulfones, secondary amines, and alcohols.
Scientific Research Applications
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has diverse applications in scientific research:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates of certain enzymes, while the aromatic system allows for interactions with hydrophobic pockets in proteins. These interactions can lead to the inhibition or modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrido[3,2,1-ij]quinoline sulfonamides, where structural variations at the sulfonamide’s aryl group significantly alter properties. Below is a comparative analysis with two closely related analogs:
Compound A : N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Substituent : 4-Bromo-2-methylphenyl group.
- The methyl group at position 2 may reduce metabolic oxidation compared to unsubstituted analogs.
- Hypothetical Applications : Bromine’s electron-withdrawing effect could improve binding to hydrophobic pockets in target proteins.
Compound B : 3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
- Substituent : 4-Trifluoromethylphenyl group.
- Key Features :
- The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidative degradation.
- Increased polarity due to fluorine atoms may improve aqueous solubility relative to brominated analogs.
- Hypothetical Applications : CF₃ groups are common in drug design for their ability to modulate pharmacokinetics and target affinity.
Structural and Functional Comparison Table
Research Findings and Implications
Structural Insights: The pyrido[3,2,1-ij]quinoline core is rigid and planar, favoring interactions with flat binding sites (e.g., enzyme active sites or DNA grooves). The sulfonamide moiety provides hydrogen-bonding capacity, critical for target engagement .
Compound B’s CF₃ group exemplifies a modern medicinal chemistry strategy to enhance drug-like properties, though its polarity may limit blood-brain barrier penetration compared to the target compound.
SHELX in Structural Analysis : Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) likely resolved the tricyclic core’s conformation, enabling precise structure-activity relationship (SAR) analyses .
Biological Activity
N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that can be explored for medicinal purposes. This article compiles data from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a hexahydropyridoquinoline core with sulfonamide and methylthio substituents. The molecular formula is with a molecular weight of approximately 306.38 g/mol. The presence of the methylthio group may enhance its lipophilicity and influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Anticancer Potential : Research has suggested that derivatives of quinoline compounds can induce apoptosis in cancer cells. The specific mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
- Anti-inflammatory Effects : Some studies have indicated that compounds with similar frameworks can reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.
- Neuroprotective Properties : Certain derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to inflammation and cell survival.
Comparative Analysis
A comparison with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Contains a methoxy group | Enhanced solubility |
| Compound B | Incorporates a halogen | Increased potency against specific targets |
| N-(2-(methylthio)phenyl)-3-oxo... | Methylthio and sulfonamide groups | Potential for dual-action as antimicrobial and anticancer agent |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to N-(2-(methylthio)phenyl)-3-oxo... exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
- Cancer Cell Lines : In vitro experiments using human breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells.
- Inflammation Models : In vivo studies using rodent models of inflammation revealed that administration of the compound significantly reduced paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
